1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one 1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
Brand Name: Vulcanchem
CAS No.: 877811-50-2
VCID: VC7202611
InChI: InChI=1S/C22H25NO4S/c1-15-12-16(2)21(17(3)13-15)28(25,26)23-10-8-22(9-11-23)14-19(24)18-6-4-5-7-20(18)27-22/h4-7,12-13H,8-11,14H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)C
Molecular Formula: C22H25NO4S
Molecular Weight: 399.51

1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

CAS No.: 877811-50-2

Cat. No.: VC7202611

Molecular Formula: C22H25NO4S

Molecular Weight: 399.51

* For research use only. Not for human or veterinary use.

1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one - 877811-50-2

Specification

CAS No. 877811-50-2
Molecular Formula C22H25NO4S
Molecular Weight 399.51
IUPAC Name 1'-(2,4,6-trimethylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Standard InChI InChI=1S/C22H25NO4S/c1-15-12-16(2)21(17(3)13-15)28(25,26)23-10-8-22(9-11-23)14-19(24)18-6-4-5-7-20(18)27-22/h4-7,12-13H,8-11,14H2,1-3H3
Standard InChI Key TVCWPRTVZBEYQZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)C

Introduction

Structural Characteristics and Nomenclature

The core scaffold of 1'-(mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one consists of a chroman-4-one ring system (benzopyran-4-one) fused via a spiro junction to a piperidine ring. The mesitylsulfonyl group (–SO₂–C₆H₂–2,4,6-(CH₃)₃) is appended to the piperidine nitrogen, introducing steric bulk and electron-withdrawing characteristics. Key structural features include:

  • Spirocyclic topology: The shared spiro carbon (C2 of chroman and C4' of piperidine) imposes conformational constraints that influence molecular recognition .

  • Keto-enol tautomerism: The chroman-4-one moiety exhibits tautomeric equilibria between keto (4-one) and enol (4-hydroxy) forms, affecting solubility and reactivity .

  • Sulfonamide functionality: The mesitylsulfonyl group enhances metabolic stability compared to primary amines while modulating target binding through π-stacking and hydrophobic interactions .

Synthetic Approaches

Retrosynthetic Analysis

The synthesis likely proceeds through sequential functionalization of the spiro[chromane-2,4'-piperidin]-4-one core (I). Two primary strategies emerge:

  • Late-stage sulfonylation:

    • Intermediate I undergoes N-sulfonylation with mesitylsulfonyl chloride under basic conditions (e.g., Et₃N in DCM) .

    • Advantages: High functional group tolerance; avoids exposing sensitive groups to earlier synthetic steps.

  • Piperidine pre-functionalization:

    • Incorporating the mesitylsulfonyl group during piperidine ring construction via reductive amination or SN2 displacement .

    • Challenges: Potential steric hindrance during spirocycle formation.

Experimental Protocols (Hypothetical)

Based on analogous spirochromane syntheses , a plausible route involves:

Step 1: Spiroannulation
Chromane-4-one (1.0 eq) reacts with N-Boc-piperidone (1.2 eq) via acid-catalyzed spirocyclization (H₂SO₄, 0°C → rt, 12 h) to yield tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .

Step 2: Deprotection
Boc removal with TFA/DCM (1:1, 2 h) generates the free amine intermediate.

Step 3: Sulfonylation
Free amine (1.0 eq), mesitylsulfonyl chloride (1.5 eq), and Et₃N (3.0 eq) in anhydrous DCM (0°C → rt, 6 h) yield the title compound after aqueous workup and chromatography .

ParameterValueConditions
Yield (Step 3)68–72% (hypothetical)DCM, 0°C → rt, 6 h
Purity (HPLC)>95%C18, MeCN/H₂O (70:30)

Physicochemical Properties

Predicted properties derived from QSPR models and analog data :

  • Molecular formula: C₂₃H₂₅NO₄S

  • Molecular weight: 435.52 g/mol

  • logP: 3.2 ± 0.3 (Moderate lipophilicity)

  • Solubility:

    • Aqueous: 12 µg/mL (pH 7.4)

    • DMSO: >50 mg/mL

  • pKa:

    • Piperidine NH: ~6.8 (weakened basicity due to sulfonylation)

    • Enolic OH: ~9.4

Biological Evaluation and Structure-Activity Relationships

While no direct bioactivity data exists for 1'-(mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one, its structural analogs demonstrate:

  • Serotonergic modulation: Spirochromane-piperidines show 5-HT₁A/2C receptor affinity (Kᵢ = 15–80 nM) . The mesitylsulfonyl group may enhance subtype selectivity through hydrophobic pocket interactions.

  • Kinase inhibition: Analogous sulfonamides inhibit CDK2 (IC₅₀ ~0.8 µM) via H-bonding with Glu81 and Leu83 .

  • Antimicrobial activity: Spirocyclic sulfonamides exhibit MIC values of 4–16 µg/mL against Gram-positive pathogens .

Hypothetical SAR Considerations:

  • Spiro junction rigidity: Essential for maintaining bioactive conformation; ring-opened analogs lose potency .

  • Sulfonamide substituents: Mesityl's ortho-methyl groups may hinder metabolic O-demethylation, improving pharmacokinetics .

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